Nocardicin E

Descripción

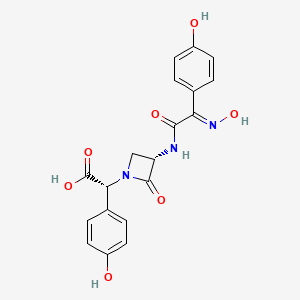

Structure

3D Structure

Propiedades

Número CAS |

63598-46-9 |

|---|---|

Fórmula molecular |

C19H17N3O7 |

Peso molecular |

399.4 g/mol |

Nombre IUPAC |

(2R)-2-[(3S)-3-[[(2Z)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15-/t14-,16+/m0/s1 |

Clave InChI |

NMMOYDKOFASOBV-HKHZIIAMSA-N |

SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |

SMILES isomérico |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)O |

SMILES canónico |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |

Sinónimos |

(αR,3S)-3-[[(2E)-(Hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; [3S-[1(S*),3R*(E)]]-3-[[(Hydroxyimino)_x000B_(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; |

Origen del producto |

United States |

Molecular Mechanism of Antimicrobial Action of Nocardicin E

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mode of action for Nocardicin E is the inhibition of bacterial cell wall biosynthesis. ontosight.aiontosight.aibiosynth.com The bacterial cell wall is a critical structure, primarily composed of peptidoglycan, that provides mechanical strength and protects the cell from osmotic lysis. mdpi.comwikipedia.org Peptidoglycan synthesis is a complex process that culminates in the periplasmic space, where precursor units are polymerized and cross-linked to form a rigid mesh-like layer. mdpi.com

This compound, as a β-lactam antibiotic, specifically targets the final stage of this pathway: the transpeptidation reaction. biosynth.comnih.gov This crucial step is responsible for creating the peptide cross-links that give the peptidoglycan its structural integrity. nih.govnih.gov By inhibiting this process, this compound prevents the formation of a functional cell wall, leading to a weakened cellular envelope that cannot withstand the internal turgor pressure, ultimately resulting in cell lysis and bacterial death. ontosight.aibiosynth.com The mechanism is analogous to other well-known β-lactams, which act as inhibitors of the enzymes responsible for peptidoglycan cross-linking. researchgate.netresearchgate.net

Interaction with Penicillin-Binding Proteins (PBPs)

The specific molecular targets of this compound within the bacterial cell are Penicillin-Binding Proteins (PBPs). ontosight.aiontosight.aiontosight.ai PBPs are a group of bacterial enzymes, primarily transpeptidases and carboxypeptidases, located on the outer surface of the cytoplasmic membrane that catalyze the final steps of peptidoglycan assembly. wikipedia.orgnih.gov

β-lactam antibiotics, including this compound, are structural analogues of the D-alanyl-D-alanine terminal dipeptide of the nascent peptidoglycan side chains, which is the natural substrate for PBPs. nih.govoup.com This structural mimicry allows this compound to bind to the active site of PBPs. The strained β-lactam ring of the antibiotic then forms a stable, covalent acyl-enzyme complex with a catalytic serine residue in the PBP active site. wikipedia.orgnih.gov This acylation is effectively irreversible, inactivating the enzyme and preventing it from carrying out its physiological function in cell wall synthesis. biosynth.comwikipedia.org

Further research has demonstrated the specific inhibitory activity of nocardicins on PBP-related enzymes. An LD-carboxypeptidase purified from Escherichia coli was shown to be competitively inhibited by Nocardicin A. asm.org

| Target Enzyme/PBP | Organism | Type of Interaction | Inhibitory Constant (Ki) |

|---|---|---|---|

| LD-Carboxypeptidase | Escherichia coli | Competitive Inhibition | 5 x 10-5 M asm.org |

| PBP 1a | Escherichia coli | Binding/Interaction | Not specified nih.gov |

| PBP 1b | Escherichia coli | Binding/Interaction | Not specified nih.gov |

| PBP 2 | Escherichia coli | Binding/Interaction | Not specified nih.gov |

| PBP 4 | Escherichia coli | Binding/Interaction | Not specified nih.gov |

Data based on studies of Nocardicin A, a closely related analogue of this compound.

Disruption of Peptidoglycan Cross-linking

The inactivation of PBPs by this compound directly leads to the disruption of peptidoglycan cross-linking. taylorandfrancis.combiosynth.com The transpeptidase activity of PBPs is responsible for catalyzing the nucleophilic attack of an amino group from one peptide side chain on the D-alanyl-D-alanine moiety of an adjacent peptide side chain, forming a peptide bridge. nih.gov This "4-3" cross-link is fundamental to the strength and rigidity of the cell wall in many bacteria. nih.gov

By forming a stable acyl-enzyme intermediate with the PBP active site, this compound effectively blocks the enzyme from recognizing and processing its natural substrate. nih.govnih.gov This prevents the formation of new peptide cross-links as the cell grows and divides. wikipedia.org The inhibition of this critical cross-linking step, while the cell continues to synthesize and insert new, un-cross-linked peptidoglycan precursors, compromises the structural integrity of the entire peptidoglycan sacculus. ontosight.aiwikipedia.org The resulting defective and weakened cell wall cannot withstand the cell's internal osmotic pressure, which ultimately causes cell lysis. biosynth.comnih.gov

Spectrum of Biological Activity and Resistance Mechanisms Relevant to Nocardicin E

In Vitro Activity Against Gram-Negative Bacterial Pathogens

The nocardicin class of antibiotics is noted for its activity primarily against Gram-negative bacteria. ontosight.aiguidetopharmacology.org

Efficacy against Pseudomonas aeruginosa

The nocardicin family, particularly Nocardicin A, has demonstrated notable in vitro activity against Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov In comparative studies, Nocardicin A's efficacy against clinical isolates of P. aeruginosa was found to be approximately double that of carbenicillin. nih.govresearchgate.net However, specific studies detailing the minimum inhibitory concentration (MIC) or comparative efficacy of Nocardicin E against P. aeruginosa are not extensively detailed in the available literature, though some research indicates reduced activity for Nocardicin A against P. aeruginosa strains that produce certain β-lactamases. nih.gov

Activity against Proteus Species, Serratia marcescens, and Neisseria Groups

Nocardicin A has established activity against various Gram-negative pathogens, including Proteus species, Serratia marcescens, and Neisseria groups. nih.govresearchgate.netnii.ac.jp Research findings show that Nocardicin A exhibits potent activity against indole-positive and indole-negative Proteus groups (with the exception of Proteus morganii) and can inhibit strains of S. marcescens that are often resistant to other β-lactam antibiotics. nih.govresearchgate.net While synergy between Nocardicin A and other compounds has been observed against Proteus mirabilis and Serratia marcescens, specific in vitro efficacy studies focusing solely on this compound against these organisms are not prominently available. sigmaaldrich.comamanote.com

Limited or Absent Activity against Gram-Positive Bacteria (e.g., Staphylococci)

A characteristic feature of the nocardicin family is the general lack of significant activity against Gram-positive bacteria such as Staphylococci. guidetopharmacology.orgresearchgate.netmedchemexpress.com This trait is consistent with this compound. Specific testing of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) greater than 400 µg/ml, indicating a lack of clinically relevant activity. google.com

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/ml) | Source |

| Staphylococcus aureus | 209 P | > 400 | google.com |

Stability Against β-Lactamases

Resistance to β-lactam antibiotics is often mediated by bacterial enzymes called β-lactamases, which hydrolyze the β-lactam ring. wikipedia.org A significant property of Nocardicin A is its stability against these enzymes. ontosight.ainih.govresearchgate.net It has been shown to be stable to various types of β-lactamases, and no cross-resistance was observed between Nocardicin A and other β-lactam antibiotics. nih.govresearchgate.net While this stability is a key feature of the leading compound in its class, specific research quantifying the stability of this compound against a range of chromosomal and plasmid-mediated β-lactamases has not been detailed.

Synergistic Effects with Host Immune Factors

The interaction between antibiotics and the host immune system can significantly influence therapeutic outcomes.

Interactions with Serum Bactericidal Factors

Research has revealed that Nocardicin A's bactericidal activity is markedly enhanced when combined with components of the host immune system. nih.govresearchgate.net It appears to act synergistically with serum bactericidal factors against P. aeruginosa. nih.govnii.ac.jpjst.go.jp Furthermore, its bactericidal effect against P. aeruginosa, E. coli, and Pr. vulgaris increases substantially in the presence of fresh serum and polymorphonuclear leukocytes. nih.govresearchgate.net This synergistic relationship suggests that the in vivo efficacy of Nocardicin A may be greater than predicted by in vitro studies alone. nih.gov Specific investigations into whether this compound exhibits similar synergistic interactions with host serum factors have not been found in the reviewed literature.

Enhancement by Polymorphonuclear Leukocytes

Following a comprehensive review of scientific literature, no specific research findings or data detailing the enhancement of this compound's biological activity by polymorphonuclear leukocytes (PMNs) were identified. The existing body of research on the synergistic relationship between nocardicins and the cellular immune response has focused primarily on other members of the nocardicin family. Consequently, there is no available information to report on the direct interactions, synergistic bactericidal effects, or mechanisms by which PMNs might augment the antimicrobial actions of this compound.

Detailed studies elucidating whether this compound's activity is potentiated in the presence of these phagocytic immune cells, including any impact on bacterial phagocytosis or intracellular killing, have not been published in the reviewed sources. Therefore, data tables and specific research findings on this particular aspect of this compound's biological profile cannot be provided.

Structure Activity Relationship Sar Studies and Analogue Development for Nocardicin E

Impact of Nocardicin Ring System and Side Chains on Biological Activity

The biological activity of Nocardicin E, like all nocardicins, is fundamentally dependent on its strained, four-membered β-lactam ring. ontosight.ai This ring mimics the D-alanyl-D-alanine motif of peptidoglycan precursors, enabling it to acylate and inactivate bacterial Penicillin-Binding Proteins (PBPs), which are essential enzymes for cell wall synthesis. ontosight.ainih.gov The resulting inhibition of peptidoglycan cross-linking leads to a weakened cell wall and eventual bacterial lysis. ontosight.ai

The specific side chains of this compound significantly modulate its intrinsic activity and spectrum. Key structural features and their impact include:

The 3-Acylamino Side Chain: The nature of the substituent attached to the C3 amino group of the β-lactam ring is a primary determinant of antibacterial spectrum and potency. In this compound, this is a hydroxyimino-(4-hydroxyphenyl)acetyl group. ontosight.ai

The α-(4-hydroxyphenyl)acetyl Group: The 4-hydroxyphenyl substituent is a feature of natural nocardicins and is associated with a maximal level of activity, potentially through the formation of a quinone methide intermediate. researchgate.net However, research on analogues has shown that this group is not strictly essential and can be replaced to alter the activity profile. researchgate.netresearchgate.net

Comparison with Nocardicin A: The most significant insight into this compound's structure-activity relationship (SAR) comes from its comparison to Nocardicin A. Nocardicin A possesses a D-homoserine moiety attached via an ether linkage to the 4-hydroxyphenyl group of the acyl side chain, and its oxime group is in the syn-configuration. nih.govresearchgate.netnih.gov This extended side chain is critical for the broad-spectrum Gram-negative activity of Nocardicin A, including against Pseudomonas aeruginosa and Proteus species. researchgate.netmedchemexpress.comnih.gov this compound lacks this homoserine side chain, which largely accounts for its comparatively weaker and different spectrum of activity. nih.govresearchgate.net

Synthesis and Evaluation of Semisynthetic this compound Derivatives

As a readily available biosynthetic intermediate, this compound is an attractive starting point for creating semi-synthetic derivatives. nih.gov Modifications focus on altering its side chains to improve potency, expand its antimicrobial spectrum, and enhance stability against bacterial β-lactamases. While detailed reports on the semi-synthesis starting directly from isolated this compound are limited, extensive research on the broader nocardicin class provides a clear blueprint for such modifications. researchgate.net

Studies on related nocardicin structures have shown that even minor changes can have a significant impact. For instance, research on simplified analogues, where the complex side chain of Nocardicin A is replaced, has yielded compounds with altered activity. A derivative identical in structure to this compound or its isomer Nocardicin F was compared with analogues lacking the p-hydroxyphenyl moiety, demonstrating shifts in the antimicrobial spectrum. researchgate.net The development of semi-synthetic antibiotics has historically been a successful strategy to circumvent resistance and improve the pharmacological properties of natural product scaffolds. labome.com

Table 1: Research Findings on Nocardicin Analogues

| Modification Type | Starting Scaffold | Key Structural Change | Impact on Biological Activity |

|---|---|---|---|

| Side Chain Simplification | Nocardicin Analogue | Replacement of complex side chain with simpler phenyl group. | Shifted activity spectrum towards Gram-positive bacteria (e.g., S. aureus). researchgate.net |

| Side Chain Elongation | Nocardicin G/E | Enzymatic attachment of a homoserine side chain. | Precursor step to forming Nocardicin A, which has potent Gram-negative activity. nih.gov |

This table is generated based on available data for the broader nocardicin family to illustrate the principles applicable to this compound.

Chemical Modifications Influencing Antimicrobial Spectrum and Potency

SAR studies on the nocardicin nucleus have identified several key chemical modifications that can systematically alter the antimicrobial profile. These findings provide a predictive framework for modifying this compound to achieve desired therapeutic characteristics. researchgate.net

Aromatic Substituents: Replacing the natural 4-hydroxyphenyl group at the α-position of the acetic acid side chain can profoundly influence the spectrum. researchgate.net Substituting it with a thiophene (B33073) ring can impart activity against both Gram-positive and Gram-negative bacteria. researchgate.net Conversely, using a phenyl or pyridine (B92270) N-oxide group tends to shift the spectrum towards Gram-positive organisms. researchgate.net

Halogenation: The introduction of a chlorine atom to create a 3-chloro-4-hydroxyphenyl substituent (a feature of chlorocardicins) can broaden the spectrum of activity to include both Gram-positive and Gram-negative species. researchgate.net

Modifications at the β-Lactam Ring: Adding a 3-formylamino group to the β-lactam ring itself can result in potent, narrow-spectrum activity specifically against challenging pathogens like Pseudomonas, Proteus, and Alcaligenes, while also conferring protection against some β-lactamases. researchgate.net

Table 2: Predicted Impact of Chemical Modifications on a this compound Scaffold

| Modification Site | Chemical Change | Predicted Effect on Antimicrobial Profile |

|---|---|---|

| α-position of acetic acid side chain | Replace 4-hydroxyphenyl with thiophene | Broadened activity against Gram-positive and Gram-negative bacteria. researchgate.net |

| α-position of acetic acid side chain | Replace 4-hydroxyphenyl with phenyl or pyridine N-oxide | Shift in spectrum towards Gram-positive bacteria. researchgate.net |

| α-position of acetic acid side chain | Replace 4-hydroxyphenyl with 3-chloro-4-hydroxyphenyl | Broadened activity against Gram-positive and Gram-negative species. researchgate.net |

This table extrapolates known SAR data from the general nocardicin family to predict outcomes for this compound modification.

Rational Design of Novel Nocardicin-Type Antimicrobial Agents

The accumulated SAR data, combined with modern computational tools, enables the rational design of novel antimicrobial agents based on the this compound scaffold. diva-portal.org This approach moves beyond traditional semi-synthesis by using structural insights to create molecules tailored to overcome specific challenges, such as antibiotic resistance.

The primary strategy involves designing analogues that bind with high affinity to the PBPs of clinically important resistant bacteria. nih.govugent.be Computational methods like molecular docking and molecular dynamics (MD) simulations are employed to model the interaction between designed nocardicin-like compounds and the active sites of various PBPs. nih.govmdpi.comfrontiersin.org This in silico approach allows researchers to predict the binding affinity and conformational stability of novel structures before undertaking complex chemical synthesis. nih.govugent.be

Key elements of rational design for nocardicin-type agents include:

Target-Specific Design: Designing side chains that mimic those of highly potent β-lactams (e.g., the aminothiazole moieties found in advanced cephalosporins) to enhance binding to specific PBPs, such as PBP3 in P. aeruginosa. nih.govugent.be

Overcoming Resistance: Introducing chemical groups that are resistant to hydrolysis by prevalent β-lactamase enzymes. The stability of the nocardicin nucleus to many β-lactamases makes it an excellent starting point. researchgate.netnih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres (substituents with similar physical or chemical properties) to improve pharmacokinetic properties without sacrificing biological activity. An example is the design of phosphonamidate analogues of nocardicins to act as transition-state inhibitors for metallo-β-lactamases. diva-portal.org

Fragment-Based Design: Using computational approaches to identify small molecular fragments that can bind to pockets within the PBP active site and then linking them to the nocardicin core to create novel, high-affinity inhibitors. nih.gov

Through these rational design strategies, the humble scaffold of this compound can be leveraged to generate a new generation of monobactam antibiotics capable of addressing the growing threat of multidrug-resistant bacterial infections.

Regulation of Nocardicin Biosynthesis

Identification and Characterization of Transcriptional Regulators (e.g., NocR)

The primary regulator of the nocardicin biosynthetic gene cluster is a protein known as NocR. nih.govsigmaaldrich.comnih.gov Detailed genetic and biochemical studies have established NocR as a positive transcriptional regulator, essential for the expression of the biosynthetic genes. nih.govsigmaaldrich.comnih.gov

NocR is a 583-amino-acid protein that shows significant homology to the Streptomyces Antibiotic Regulatory Protein (SARP) family of transcriptional activators. nih.govsigmaaldrich.comnih.gov These proteins are commonly found within the biosynthetic gene clusters of secondary metabolites in actinomycetes and typically act as pathway-specific activators. nih.gov The gene encoding NocR, nocR, is located within the nocardicin biosynthetic gene cluster itself. nih.govresearchgate.net

Research involving the targeted inactivation of the nocR gene has provided definitive evidence of its function. nih.govsigmaaldrich.comnih.gov When nocR was insertionally inactivated in Nocardia uniformis, the resulting mutant strain was unable to produce detectable levels of nocardicin A or its early precursor, p-hydroxybenzoyl formate. nih.govsigmaaldrich.comnih.gov This production could be partially restored by complementing the mutant with a functional copy of the nocR gene. nih.govsigmaaldrich.comnih.gov

Transcriptional analysis of the nocR mutant revealed an absence of messenger RNA (mRNA) transcripts for the early-stage nocardicin biosynthetic genes. nih.govsigmaaldrich.com This indicates that NocR acts at the level of transcription, switching on the genes required for the assembly of the nocardicin scaffold. Furthermore, the transcription of genes responsible for producing the nonproteinogenic amino acid precursor, p-hydroxyphenylglycine (pHPG), was also diminished in the absence of a functional NocR. nih.govsigmaaldrich.com This demonstrates that NocR coordinates the production of the necessary building blocks with the main biosynthetic pathway. nih.gov

Biochemical assays have shown that the NocR protein directly interacts with the DNA of the nocardicin gene cluster. nih.govsigmaaldrich.com Specifically, NocR binds to a 126-base pair intergenic region located between the nocF and nocA genes. nih.govsigmaaldrich.com Within this region, a likely binding motif has been identified as a direct hexameric repeat, TGATAA, with a 5-base pair spacer. nih.govsigmaaldrich.com This binding activity is the direct mechanism by which NocR initiates the transcription of the downstream biosynthetic genes.

In contrast to the essential role of NocR, disruptions of other genes within the cluster, such as nocD, nocE, and nocO, did not eliminate nocardicin A production, suggesting they may have non-essential or alternative functions. nih.govsigmaaldrich.comnih.gov

Table 1: Characteristics of the NocR Transcriptional Regulator

| Characteristic | Description | Reference |

|---|---|---|

| Protein Size | 583 amino acids | nih.govsigmaaldrich.com |

| Family | Streptomyces Antibiotic Regulatory Protein (SARP) | nih.govsigmaaldrich.com |

| Function | Positive transcriptional regulator of the nocardicin gene cluster | nih.govnih.gov |

| Genetic Locus | Within the nocardicin biosynthetic gene cluster in Nocardia uniformis | nih.gov |

| Mechanism of Action | Binds to a specific DNA motif in the nocF-nocA intergenic region to activate transcription | nih.govsigmaaldrich.com |

| Effect of Inactivation | Abolishes production of nocardicins and their precursors | nih.govnih.gov |

Environmental and Nutritional Influences on Gene Expression and Metabolite Production

The biosynthesis of secondary metabolites like nocardicin E is highly influenced by the environmental and nutritional conditions in which the producing organism, Nocardia uniformis, is grown. The composition of the fermentation medium plays a critical role in modulating gene expression and, consequently, the yield of the final product.

Laboratory-scale production of nocardicins is typically carried out in specifically formulated fermentation media. nih.gov These media are complex, containing a variety of carbon and nitrogen sources, as well as essential minerals, designed to support both growth and secondary metabolism. The components of a typical nocardicin fermentation medium provide insights into the nutritional requirements for biosynthesis.

Table 2: Composition of a Nocardicin Fermentation Medium

| Component | Concentration (g/L) | Role |

|---|---|---|

| Peptone | 10 | Nitrogen and carbon source |

| Yeast Extract | 4 | Nitrogen source, vitamins, and growth factors |

| Soluble Starch | 20 | Primary carbon source |

| Glycine | 2 | Amino acid precursor/modulator |

| L-Tyrosine | 1 | Amino acid precursor |

| L-Methionine | 0.075 | Amino acid precursor |

| KH₂PO₄ | 10 | Phosphate (B84403) source, pH buffering |

| Na₂HPO₄ | 4 | Phosphate source, pH buffering |

| MgSO₄ | 2.4 | Source of magnesium ions |

| Trace Minerals | 2 mL/L | Source of essential metal cofactors |

Source: Adapted from Davidsen et al., 2009 nih.gov

The availability of specific precursors in the growth medium can significantly impact the production of nocardicins. For example, the addition of amino acids such as glycine, alanine, serine, and homoserine to the fermentation medium has been shown to influence the yield of Nocardicin A. google.com.pg This is logical, as these molecules serve as direct or indirect building blocks for the nocardicin structure. The supplementation of the medium with L-p-hydroxyphenylglycine (pHPG), a key non-proteinogenic amino acid in the nocardicin backbone, has also been explored to enhance production. nih.gov

Regulatory Networks Controlling Secondary Metabolite Formation in Nocardia Species

The regulation of nocardicin biosynthesis by NocR does not occur in isolation. It is integrated into a broader and more complex hierarchy of regulatory networks that govern secondary metabolism in Nocardia species. karger.comnih.gov These networks allow the cell to coordinate the production of various secondary metabolites in response to a wide array of internal and external signals, ensuring survival and competitiveness in their natural soil environment. nih.govqucosa.de

A common feature of actinomycete regulation is the presence of "global" regulators that respond to broad physiological signals, such as nutrient availability, phosphate starvation, and cell density (quorum sensing). beilstein-journals.org These global regulators can, in turn, control the expression of pathway-specific regulators like NocR. For instance, in the related genus Streptomyces, two-component systems and other global regulators often form a cascade, where environmental signals are transduced to control the expression of SARPs, thereby activating or repressing specific antibiotic biosynthetic gene clusters. nih.gov While the precise global regulators that control nocR expression in Nocardia uniformis have not been fully elucidated, it is highly probable that such a hierarchical system is in place.

Recent genomic analyses of various Nocardia species have revealed that their genomes are rich in biosynthetic gene clusters, often harboring between 20 and 40 such clusters. nih.gov This vast metabolic potential necessitates a sophisticated and layered regulatory system to prevent the wasteful expenditure of energy and resources. Many Nocardia gene clusters, like the one for the immunosuppressant brasilicardin, have been found to contain multiple putative regulatory genes, suggesting a complex interplay of activation and repression within a single pathway. karger.com This multi-layered control can involve feedback inhibition, where the final product or an intermediate of the pathway can regulate its own biosynthesis.

Furthermore, interactions between different microorganisms in a shared environment can trigger the production of secondary metabolites. researchgate.netnih.gov Co-culturing Nocardia with other bacteria has been shown to induce the expression of otherwise silent biosynthetic gene clusters. researchgate.netnih.gov This suggests the existence of signaling molecules and regulatory responses that are activated by inter-species competition, adding another layer of complexity to the control of secondary metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.